molecular formula C14H10O B1598708 2-Acetylbiphenylene CAS No. 779-26-0

2-Acetylbiphenylene

Cat. No.: B1598708
CAS No.: 779-26-0
M. Wt: 194.23 g/mol
InChI Key: MBOITOZRTPXJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbiphenylene is an organic compound with the molecular formula C14H10O It is a derivative of biphenylene, characterized by the presence of an acetyl group at the second position of the biphenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbiphenylene can be synthesized through the Friedel-Crafts acylation of biphenylene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned Friedel-Crafts acylation process. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbiphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-acetylbiphenylene involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The acetyl group at the second position of the biphenylene ring makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used .

Comparison with Similar Compounds

  • 2,6-Diacetylbiphenylene
  • 2-Vinylbiphenylene
  • 2-Chloroacetylbiphenylene

Comparison: 2-Acetylbiphenylene is unique due to its specific acetyl substitution at the second position, which imparts distinct reactivity compared to other biphenylene derivatives. For instance, 2,6-diacetylbiphenylene has two acetyl groups, leading to different chemical behavior and applications .

Properties

IUPAC Name

1-biphenylen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOITOZRTPXJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402196
Record name 2-Acetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-26-0
Record name 2-Acetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylbiphenylene
Reactant of Route 2
2-Acetylbiphenylene
Reactant of Route 3
Reactant of Route 3
2-Acetylbiphenylene
Reactant of Route 4
Reactant of Route 4
2-Acetylbiphenylene
Reactant of Route 5
Reactant of Route 5
2-Acetylbiphenylene
Reactant of Route 6
Reactant of Route 6
2-Acetylbiphenylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.